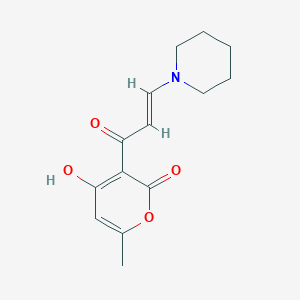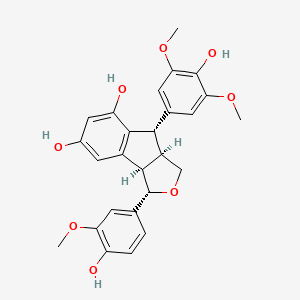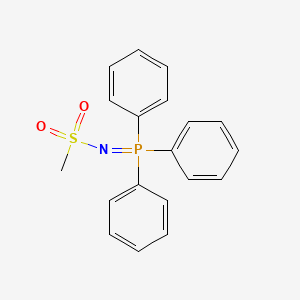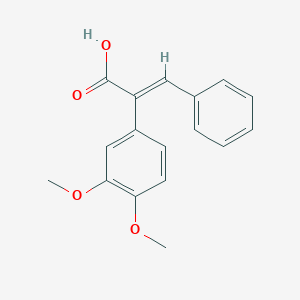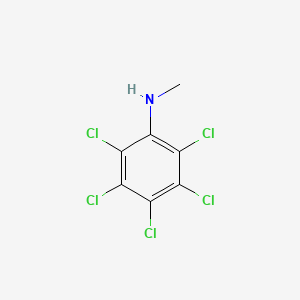
2,3,4,5,6-pentachloro-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-pentachloro-N-methylaniline is an organic compound with the molecular formula C7H4Cl5N. It is a derivative of aniline, where five chlorine atoms are substituted on the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4,5,6-pentachloro-N-methylaniline can be synthesized through the chlorination of N-methylaniline. The process involves the reaction of N-methylaniline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where N-methylaniline is continuously fed and reacted with chlorine gas. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-pentachloro-N-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated anilines.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated anilines.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,4,5,6-pentachloro-N-methylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Investigated for potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: Utilized in the manufacture of pesticides and herbicides due to its stability and effectiveness.
Mecanismo De Acción
The mechanism by which 2,3,4,5,6-pentachloro-N-methylaniline exerts its effects involves the interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic activities, leading to cell death. Its high chlorine content contributes to its reactivity and toxicity .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-pentachloroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
2,3,4,5,6-pentachlorophenol: Contains a hydroxyl group instead of an amino group.
2,3,4,5,6-pentachlorobenzene: Lacks the amino group entirely
Uniqueness
2,3,4,5,6-pentachloro-N-methylaniline is unique due to the presence of both the methyl group on the nitrogen atom and the extensive chlorination of the benzene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Propiedades
Número CAS |
2040-46-2 |
|---|---|
Fórmula molecular |
C7H4Cl5N |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentachloro-N-methylaniline |
InChI |
InChI=1S/C7H4Cl5N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |
Clave InChI |
DAOFIINVTHKDOR-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
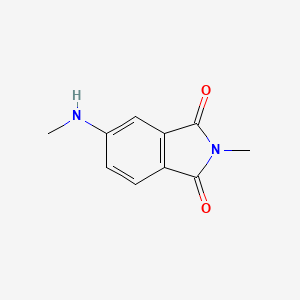
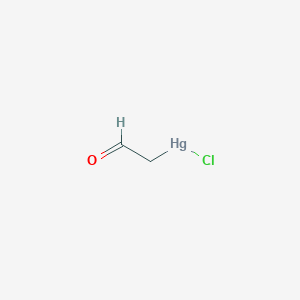

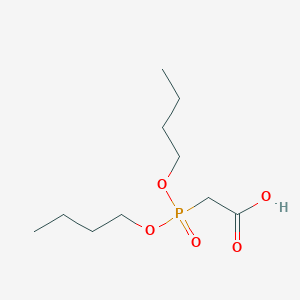
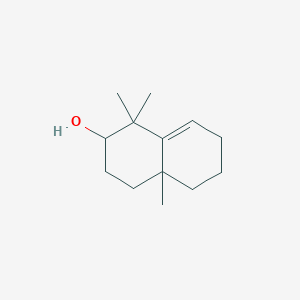
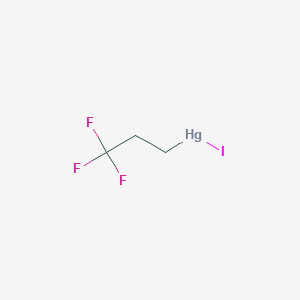
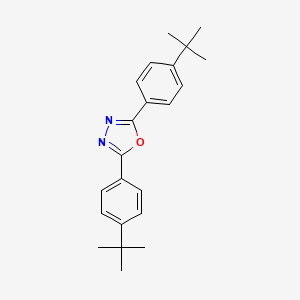
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
